3-Cloroquinoxalin-2-amina

Descripción general

Descripción

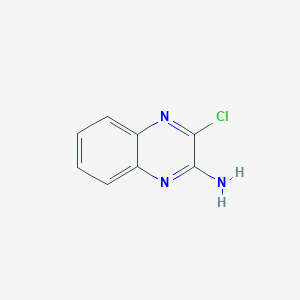

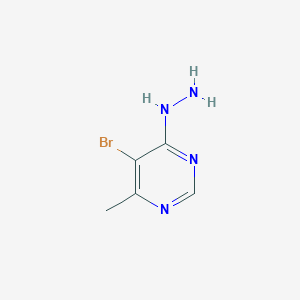

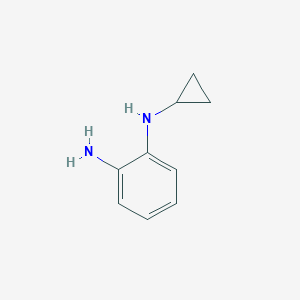

3-Chloroquinoxalin-2-amine, also known as 3-chloro-2-quinoxalinamine, is a chemical compound with the molecular formula C8H6ClN3 . It has a molecular weight of 179.61 . It is typically stored in a dark place at room temperature .

Molecular Structure Analysis

The InChI code for 3-Chloroquinoxalin-2-amine is 1S/C8H6ClN3/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,12) . The InChI key is NOFJFBHOKPHILH-UHFFFAOYSA-N . The canonical SMILES structure is C1=CC=C2C(=C1)N=C(C(=N2)Cl)N .

Physical And Chemical Properties Analysis

3-Chloroquinoxalin-2-amine is a solid at room temperature . It has a melting point of 142-144°C and a predicted boiling point of approximately 289.0°C at 760 mmHg . The predicted density is approximately 1.4 g/cm³, and the predicted refractive index is n20D 1.73 .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

3-Cloroquinoxalin-2-amina: sirve como precursor en la síntesis de derivados de quinoxalina que exhiben potentes propiedades antimicrobianas. Estos derivados se han probado y se ha demostrado que poseen una actividad de alta a moderada contra varios patógenos, incluidas especies bacterianas y fúngicas . La capacidad del compuesto para conjugarse con otros farmacóforos como los 1,2,3-triazoles aumenta su eficacia como agente antimicrobiano .

Actividad Anticancerígena

Los derivados de quinoxalina, sintetizados utilizando This compound, han demostrado actividades anticancerígenas significativas. La modificación estructural de las moieties de quinoxalina puede conducir al desarrollo de nuevos compuestos con posible uso en terapia contra el cáncer . La versatilidad del núcleo de quinoxalina permite atacar varios receptores y vías involucrados en la proliferación del cáncer.

Agentes Antituberculosos

Los derivados del compuesto también se exploran por su actividad antituberculosa. Al crear moléculas híbridas que combinan las actividades farmacológicas de la quinoxalina y otros compuestos heterocíclicos, los investigadores buscan desarrollar nuevos tratamientos para la tuberculosis .

Agentes Antivirales

En la búsqueda de nuevos fármacos antivirales, los derivados de This compound se están estudiando por su eficacia contra diversas infecciones virales. La diversidad estructural de los compuestos basados en quinoxalina proporciona un amplio espectro de actividad que podría ser eficaz contra diferentes tipos de virus .

Agentes Antiinflamatorios

Las propiedades antiinflamatorias de los derivados de quinoxalina los convierten en candidatos para el tratamiento de enfermedades inflamatorias. Al modificar la estructura de la quinoxalina, los investigadores pueden aumentar los efectos antiinflamatorios de estos compuestos .

Propiedades Antioxidantes

Los derivados de quinoxalina exhiben actividades antioxidantes, que son cruciales para combatir las enfermedades relacionadas con el estrés oxidativo. La síntesis de estos derivados utilizando This compound podría conducir al desarrollo de nuevos antioxidantes con posibles aplicaciones terapéuticas .

Aplicaciones Neuroprotectoras

El potencial neuroprotector de los derivados de quinoxalina es otra área de interés. Estos compuestos podrían desempeñar un papel en el tratamiento de enfermedades neurodegenerativas al proteger las células neuronales del daño .

Actividad Antidiabética

La investigación sobre las propiedades antidiabéticas de los derivados de quinoxalina está en curso. <a data-citationid="17e5cd17-fd73-2d43-2d78-36b906e4d11f-39-group" h="ID=SERP,5015.1" href="https://www.researchgate.net/profile/Kishore-Angajala-2/publication/34

Mecanismo De Acción

Target of Action

3-Chloroquinoxalin-2-amine is a versatile compound that interacts with multiple targets. It has been identified as an activator of the enzyme SIRT1 . It also shows inhibitory activity against Rho kinase . Furthermore, it has been found to be a potent inhibitor against the enzymes luciferase and phosphodiesterase .

Mode of Action

The compound interacts with its targets through various mechanisms. For instance, as an activator of SIRT1, it enhances the enzymatic activity, leading to increased deacetylation of target proteins . As an inhibitor of Rho kinase, luciferase, and phosphodiesterase, it binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions .

Biochemical Pathways

3-Chloroquinoxalin-2-amine affects several biochemical pathways due to its interaction with multiple targets. The activation of SIRT1 can lead to the deacetylation of various proteins, affecting pathways related to aging, inflammation, and metabolic regulation . The inhibition of Rho kinase can impact cell migration and contraction . The inhibition of luciferase and phosphodiesterase can affect cellular signaling and the breakdown of cyclic AMP and cyclic GMP, respectively .

Pharmacokinetics

The compound has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability . This suggests that it could potentially affect the metabolism of drugs that are substrates of CYP1A2 .

Result of Action

The molecular and cellular effects of 3-Chloroquinoxalin-2-amine’s action are diverse due to its interaction with multiple targets. For instance, the activation of SIRT1 can lead to the deacetylation of various proteins, affecting cellular processes such as inflammation and metabolic regulation . The inhibition of Rho kinase can affect cell migration and contraction . The inhibition of luciferase and phosphodiesterase can affect cellular signaling .

Análisis Bioquímico

Biochemical Properties

It is known that it can be used in the synthesis of biologically active 1,2,3-trisubstituted pyrrolo[2,3-b]quinoxalines . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

Some quinoxaline derivatives have shown inhibition activity in biochemical assays

Molecular Mechanism

A study has suggested a possible mechanism for the synthesis of pyrrolo[2,3-b]quinoxalines from 3-Chloroquinoxalin-2-amines

Temporal Effects in Laboratory Settings

It is known that it has a melting point of 142-144°C and a predicted boiling point of 289.0°C at 760 mmHg

Propiedades

IUPAC Name |

3-chloroquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFJFBHOKPHILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355781 | |

| Record name | 3-chloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34117-90-3 | |

| Record name | 3-chloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloroquinoxalin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reaction between 3-Chloroquinoxalin-2-amine and propargyl bromide?

A: The reaction of 3-Chloroquinoxalin-2-amine with propargyl bromide, catalyzed by palladium, unexpectedly yields pyrrolo[2,3-b]quinoxaline-2-carbaldehydes in the presence of wet morpholine []. This finding is significant because it presents a novel and efficient synthetic route to these valuable compounds. Pyrrolo[2,3-b]quinoxalines are of interest due to their potential biological activities.

Q2: How does the structure of 3-Chloroquinoxalin-2-amine lend itself to the synthesis of diverse pyrrolo[2,3-b]quinoxaline derivatives?

A: The presence of the chlorine atom in the 3-position of 3-Chloroquinoxalin-2-amine makes it susceptible to various palladium-catalyzed coupling reactions, including the Sonogashira coupling highlighted in the research []. This reactivity allows for the introduction of different substituents at the 3-position, enabling the synthesis of a diverse range of pyrrolo[2,3-b]quinoxaline derivatives. Furthermore, the research demonstrates the feasibility of using internal alkynes in this reaction, further expanding the possibilities for structural modifications []. This ability to easily modify the structure is crucial for exploring structure-activity relationships and potentially discovering new biologically active compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)